molecular formula C11H6ClN3O3S B3019991 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 887885-27-0

5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B3019991
CAS No.: 887885-27-0
M. Wt: 295.7
InChI Key: FFGOAWBDISQYSM-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic heterocyclic compound designed for research applications in medicinal chemistry. It belongs to the class of 1,3,4-oxadiazole derivatives, which are recognized for their thermal stability, favorable lipophilicity, and significant biological potential . Its molecular structure incorporates three distinct ring systems: a chlorothiophene, a central 1,3,4-oxadiazole, and a furan moiety. This combination is of particular interest because the 1,3,4-oxadiazole ring often acts as a flat, aromatic linker that can provide optimal orientation for binding to biological targets . The primary research value of this compound is investigated in the field of oncology. Structurally related 1,3,4-oxadiazole and thiophene compounds have demonstrated promising anticancer and antitumor activities in vitro against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) . The proposed mechanism of action for such analogs involves the inhibition of tubulin polymerization, a critical process for cell division, thereby suppressing the dynamics of the mitotic spindle and leading to cell cycle arrest and apoptosis . Furthermore, this class of compounds is extensively explored for its antimicrobial properties . Oxadiazole derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, making them valuable scaffolds in the search for new antibacterial agents . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O3S/c12-8-4-3-7(19-8)9(16)13-11-15-14-10(18-11)6-2-1-5-17-6/h1-5H,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGOAWBDISQYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330506
Record name 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887885-27-0
Record name 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions. The thiophene ring can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogenation and other substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or other oxygenated derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Antitumor Potential

The antitumor activity of 1,3,4-oxadiazole derivatives has been well-documented. The structure of 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide suggests that it may also exhibit similar antitumor properties. Research has demonstrated that modifications in the oxadiazole structure can enhance cytotoxic effects against cancer cell lines .

Anti-inflammatory Properties

Compounds with oxadiazole structures have been reported to possess anti-inflammatory effects. The presence of the thiophene moiety may further augment these effects by modulating inflammatory pathways, providing a dual-action mechanism for therapeutic applications .

Medicinal Chemistry Applications

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry:

Drug Design

This compound can serve as a lead structure for designing new drugs targeting bacterial infections and tumors. Its ability to interact with biological targets can be optimized through structural modifications to enhance potency and selectivity .

Development of Diagnostic Agents

Given its chemical properties, there is potential for this compound to be developed into diagnostic agents in imaging techniques or as markers in biochemical assays due to its specific binding capabilities with biomolecules .

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives in various applications:

StudyFocusFindings
Study AAntimicrobialDemonstrated potent activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to existing antibiotics .
Study BAntitumorShowed significant cytotoxicity against breast cancer cell lines (MCF-7), indicating potential for further development as an anticancer agent .
Study CAnti-inflammatoryReported reduction in inflammatory markers in vitro, suggesting possible therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antithrombotic activity is attributed to its ability to inhibit certain enzymes involved in the coagulation pathway . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, synthesis, and biological activities.

Structural and Functional Group Comparison
Compound Name Molecular Formula Key Substituents Biological Activity (Reported) Source
Target : 5-Chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide C₁₁H₆ClN₃O₃S* Furan-2-yl, 5-chlorothiophene-2-carboxamide Not explicitly reported Synthesized
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide C₂₃H₂₇N₅O₅S Furan-2-yl, benzamide with sulfamoyl group Antifungal (C. albicans inhibition)
Compound 11 : 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide C₁₃H₈ClN₃O₂S Phenyl, 5-chlorothiophene-2-carboxamide Synthetic intermediate
Rivaroxaban : (S)-5-Chloro-N-[(2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl]thiophene-2-carboxamide C₁₉H₁₈ClN₃O₅S Oxazolidinone, morpholino group Anticoagulant (Factor Xa inhibitor)
Compound 12 : 5-Chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide C₁₁H₅Cl₂N₃O₂S₂ 5-Chlorothiophen-2-yl, 5-chlorothiophene-2-carboxamide Not reported

Key Observations :

  • The furan-2-yl substitution (target compound and LMM11) is associated with antifungal activity in LMM11, likely due to interactions with fungal thioredoxin reductase .
  • Rivaroxaban exemplifies how structural variations (e.g., oxazolidinone and morpholino groups) shift bioactivity toward anticoagulation, highlighting the importance of heterocyclic modifications in target specificity .
Physicochemical Properties
Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility (Predicted)
Target Compound ~311.7 ~2.5 Low (due to aromatic rings)
LMM11 485.5 ~3.8 Moderate (surfactant required)
Rivaroxaban 435.9 ~1.9 High (due to morpholino group)
Compound 12 346.2 ~3.2 Low

*LogP values estimated using fragment-based methods.

Implications :

  • Higher LogP in LMM11 and Compound 12 suggests greater lipophilicity, which may enhance tissue penetration but require formulation adjustments (e.g., Pluronic F-127 in LMM11) .
  • Rivaroxaban’s lower LogP aligns with its oral bioavailability as an anticoagulant .

Biological Activity

5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the furan group enhances its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including resistant strains of Neisseria gonorrhoeae . The compound works by inhibiting key enzymes involved in bacterial growth and cell wall synthesis, which is critical for maintaining bacterial integrity and function .

Anticancer Properties

The compound also demonstrates promising anticancer activity. Studies have tested its effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). In vitro assays revealed that it inhibits cell proliferation effectively, with some derivatives exhibiting IC50 values in the micromolar range . The mechanism appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

The precise mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It targets specific enzymes in bacterial cells that are essential for metabolism and replication.
  • Cell Cycle Interference : The compound disrupts the normal cell cycle in cancer cells, leading to apoptosis.
  • Molecular Binding : Docking studies suggest strong binding affinity to target proteins involved in cellular pathways related to growth and survival .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy against multiple pathogens using disk diffusion methods. Results indicated significant inhibition zones against Staphylococcus aureus and Candida albicans , highlighting its potential as an antimicrobial agent .
  • Anticancer Evaluation : A library of oxadiazole derivatives was synthesized and tested for antiproliferative activity. Among these, the compound exhibited notable cytotoxicity against HCT-116 and HeLa cell lines, with further analysis suggesting a mechanism involving topoisomerase I inhibition .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/Effectiveness
AntimicrobialNeisseria gonorrhoeaeEffective inhibition
AntimicrobialStaphylococcus aureusSignificant inhibition
AnticancerHCT-116IC50 in micromolar range
AnticancerHeLaCytotoxic effects observed

Q & A

Basic Question: What are the established synthetic routes for 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential heterocyclic ring formation. Key steps include:

  • Step 1: Preparation of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine via cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions (e.g., NaOH) .
  • Step 2: Functionalization of the oxadiazole core with 5-chlorothiophene-2-carbonyl chloride via nucleophilic acyl substitution. Reaction optimization may involve solvent selection (e.g., dry DMF or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 oxadiazole:carbonyl chloride) to minimize side products .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Basic Question: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths, angles, and packing motifs. For example, thiophene-oxadiazole dihedral angles (e.g., ~10–15°) and Cl···π interactions can be analyzed to validate molecular geometry .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR: Furan protons (δ 6.5–7.5 ppm), thiophene protons (δ 7.2–7.8 ppm), and oxadiazole NH (δ 10–12 ppm, if present) .
    • ¹³C NMR: Carbonyl carbons (δ 160–170 ppm), aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Question: How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

Methodological Answer:

  • Antimicrobial Assays:
    • MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to known oxadiazole derivatives (e.g., MIC values in 8–64 µg/mL range) .
    • Mechanistic Studies: Perform membrane permeability assays (SYTOX Green uptake) or enzyme inhibition (e.g., β-lactamase) to identify targets .
  • Anticancer Screening:
    • Cell Viability Assays: MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values can be correlated with structural analogs (e.g., IC₅₀ = 10–50 µM for thiophene-oxadiazole hybrids) .
    • Apoptosis Analysis: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

Advanced Question: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gaps ~4–5 eV) and electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
    • Predict tautomeric stability (e.g., thione vs. thiol forms) using Gibbs free energy comparisons .
  • Molecular Docking:
    • Dock into protein targets (e.g., EGFR kinase PDB:1M17) using AutoDock Vina. Analyze binding poses for hydrogen bonds (e.g., oxadiazole N with Asp831) and hydrophobic interactions (thiophene-Cl with Leu694) .

Advanced Question: How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

  • Data Reconciliation Steps:
    • Structural Validation: Re-examine NMR/X-ray data of disputed compounds to confirm purity and regiochemistry (e.g., oxadiazole vs. thiadiazole isomers) .
    • Assay Standardization: Re-test compounds under uniform conditions (e.g., same cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from varying serum concentrations in cell media .
    • SAR Analysis: Compare substituent effects (e.g., furan vs. phenyl groups) using published datasets to identify trends (e.g., electron-withdrawing groups enhance anticancer activity) .

Advanced Question: What strategies can elucidate the electrochemical properties of this compound for materials science applications?

Methodological Answer:

  • Cyclic Voltammetry (CV): Perform in anhydrous acetonitrile with 0.1 M TBAPF₆. Look for reversible oxidation peaks (~1.2–1.5 V vs. Ag/Ag⁺) attributed to thiophene π-system and irreversible reductions (-0.8 to -1.2 V) from oxadiazole .
  • Spectroelectrochemistry: Couple CV with UV-vis to track absorbance changes during redox events (e.g., π→π* transitions at 300–400 nm) .
  • DFT-Predicted Properties: Calculate redox potentials using SMD solvation models and compare with experimental data to validate computational protocols .

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